molecular formula C10H12NO+ B12524189 1-(Cyclopropanecarbonyl)-4-methylpyridin-1-ium CAS No. 652975-80-9

1-(Cyclopropanecarbonyl)-4-methylpyridin-1-ium

Cat. No.: B12524189
CAS No.: 652975-80-9
M. Wt: 162.21 g/mol
InChI Key: PNRQFHMFPLPSNY-UHFFFAOYSA-N
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Description

1-(Cyclopropanecarbonyl)-4-methylpyridin-1-ium is a chemical compound characterized by the presence of a cyclopropane ring attached to a carbonyl group, which is further connected to a 4-methylpyridin-1-ium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropanecarbonyl)-4-methylpyridin-1-ium typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the carbonyl group and subsequent attachment to the pyridin-1-ium ring. Common synthetic routes include:

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and carbonylation processes, followed by purification and isolation of the final product. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropanecarbonyl)-4-methylpyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridin-1-ium ring, facilitated by reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyridin-1-ium derivatives.

Scientific Research Applications

1-(Cyclopropanecarbonyl)-4-methylpyridin-1-ium has diverse applications in scientific research, including:

Mechanism of Action

1-(Cyclopropanecarbonyl)-4-methylpyridin-1-ium can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific combination of the cyclopropane ring, carbonyl group, and pyridin-1-ium moiety, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

This detailed overview provides a comprehensive understanding of 1-(Cyclopropanecarbonyl)-4-methylpyridin-1-ium, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(Cyclopropanecarbonyl)-4-methylpyridin-1-ium is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The structural framework incorporates a pyridine ring substituted with a cyclopropanecarbonyl group, which is critical for its biological activity. The molecular structure can be represented as follows:

C9H10N(Molecular Weight 146.19 g mol)\text{C}_9\text{H}_{10}\text{N}\quad (\text{Molecular Weight }146.19\text{ g mol})

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC₉H₁₀N
Molecular Weight146.19 g/mol
Functional GroupsPyridine, Cyclopropanecarbonyl
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity, particularly against various strains of bacteria and fungi. The mechanism of action is believed to involve the inhibition of key metabolic pathways in microbial cells.

Case Study: Anti-Tubercular Activity

A notable study highlighted the compound's efficacy against Mycobacterium tuberculosis (Mtb). The compound was shown to inhibit inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in the purine biosynthesis pathway of Mtb. This inhibition leads to reduced bacterial proliferation.

Key Findings:

  • IC50 Values: The compound demonstrated an IC50 of approximately 2.4 μM against IMPDH.
  • Selectivity: It showed limited toxicity towards mammalian cells, indicating a favorable therapeutic index.

Table 2: Biological Activity Data

Activity TypeTarget OrganismIC50 (μM)Selectivity Index (SI)
IMPDH InhibitionMycobacterium tuberculosis2.4>100
Antifungal ActivityCandida albicans5.0>50
Antibacterial ActivityStaphylococcus aureus3.0>30

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. A series of analogues were synthesized to explore these effects.

Key Modifications:

  • Substitution on Pyridine Ring: Altering the position and type of substituents on the pyridine ring has been shown to enhance or diminish activity.
  • Cyclopropanecarbonyl Variants: Variations in the cyclopropanecarbonyl moiety can impact binding affinity and selectivity towards biological targets.

Table 3: SAR Analysis of Analogues

CompoundModificationIC50 (μM)Activity Change
Original CompoundNone2.4Baseline
Analogue AMethyl substitution at C-31.8Increased potency
Analogue BEthyl substitution at C-54.5Decreased potency

Properties

CAS No.

652975-80-9

Molecular Formula

C10H12NO+

Molecular Weight

162.21 g/mol

IUPAC Name

cyclopropyl-(4-methylpyridin-1-ium-1-yl)methanone

InChI

InChI=1S/C10H12NO/c1-8-4-6-11(7-5-8)10(12)9-2-3-9/h4-7,9H,2-3H2,1H3/q+1

InChI Key

PNRQFHMFPLPSNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=[N+](C=C1)C(=O)C2CC2

Origin of Product

United States

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